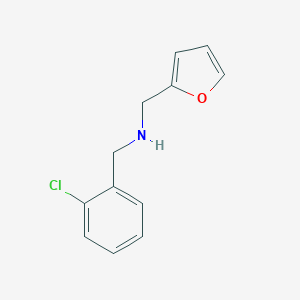

(2-Chloro-benzyl)-furan-2-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUGPUKAWMVYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-72-1 | |

| Record name | N-[(2-Chlorophenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualization Within Amine Chemistry and Heterocyclic Compound Research

Significance of Furan (B31954) and Benzylamine (B48309) Scaffolds in Medicinal Chemistry Research

The furan and benzylamine scaffolds are integral to the development of a wide array of therapeutic agents due to their versatile chemical properties and biological activities.

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous pharmacologically active compounds. nih.govproactivemr.com Its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. wisdomlib.orgutripoli.edu.lyijabbr.comresearchgate.net The furan ring can act as a bioisostere for other aromatic rings, such as phenyl, offering modified electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability. nih.gov The versatility of the furan scaffold allows for strategic structural modifications to optimize potency and selectivity for various biological targets. nih.gov

Benzylamine derivatives are another critical class of compounds in medicinal chemistry. The benzylamine structure, consisting of a benzyl (B1604629) group attached to an amino group, serves as a key building block in the synthesis of many pharmaceuticals. These compounds have been investigated for a range of therapeutic applications, including their use as antimicrobial, anticancer, and anti-inflammatory agents. The aromatic ring and the amine group of the benzylamine scaffold provide opportunities for substitutions that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The combination of these two scaffolds in a single molecule, as seen in (2-Chloro-benzyl)-furan-2-ylmethyl-amine, creates a hybrid structure with the potential for unique and enhanced biological activities, drawing from the individual contributions of both the furan and benzylamine moieties.

Historical Perspective on Substituted Amine Chemistry and its Research Trajectory

The field of substituted amine chemistry has a rich history that dates back to the early days of organic chemistry. Initially, the synthesis of amines was primarily achieved through the reaction of ammonia (B1221849) with alkyl halides, a method that, while foundational, often resulted in a mixture of primary, secondary, and tertiary amines. Over the decades, significant advancements have led to the development of more selective and efficient synthetic methodologies.

Key historical developments in amine synthesis include:

The Gabriel Synthesis: A classic method for the preparation of primary amines that utilizes potassium phthalimide (B116566) to avoid over-alkylation.

Reductive Amination: This versatile technique involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent and has become a widely used method for creating substituted amines. nih.gov

The research trajectory in substituted amine chemistry has been driven by the increasing demand for structurally diverse amines in various fields, particularly in pharmaceuticals. researchgate.net Amines are fundamental components of a vast number of drugs, acting as key pharmacophores that interact with biological targets. utripoli.edu.ly The evolution of synthetic methods has shifted from classical, often harsh, techniques to more modern, catalytic, and sustainable approaches. nih.gov This progression has enabled the synthesis of complex amine-containing molecules with high precision and efficiency, paving the way for the discovery of new therapeutic agents. derpharmachemica.com

Current Research Landscape of N-Substituted Furan-2-ylmethylamines and Related Analogues

The current research landscape for N-substituted furan-2-ylmethylamines and their analogues is vibrant, with a strong focus on their potential applications in medicinal chemistry. Scientists are actively exploring the synthesis and biological evaluation of these compounds for various therapeutic areas.

Recent research has highlighted the diverse pharmacological potential of this class of molecules. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors of the SARS-CoV-2 main protease, demonstrating the relevance of the furan scaffold in antiviral drug discovery. nih.gov Furthermore, N-substituted furan-2-ylmethylamines are being investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against various bacterial strains.

The synthesis of these compounds is often achieved through reductive amination of furfural (B47365) or its derivatives with appropriate amines. mdpi.com For example, the synthesis of (2-Fluoro-benzyl)-furan-2-ylmethyl-amine can be accomplished by the reaction of 2-fluorobenzaldehyde (B47322) with furan-2-ylmethylamine in the presence of a reducing agent. A similar approach can be envisioned for the synthesis of this compound.

The biological activity of these compounds is influenced by the nature of the substituents on both the benzyl and furan rings. The presence of a halogen, such as the chloro group in the target molecule, can significantly impact the electronic properties and lipophilicity of the compound, which in turn can affect its interaction with biological targets.

Table 1: Examples of Biologically Active Furan and Benzylamine Derivatives

| Compound Class | Example | Biological Activity |

|---|---|---|

| Furan Derivatives | Nitrofurantoin | Antibacterial |

| Rofecoxib | Anti-inflammatory | |

| Ranolazine | Antianginal | |

| Benzylamine Derivatives | Bepridil | Calcium channel blocker |

| Levosimendan | Cardiotonic agent | |

| Tolpropamine | Antihistamine |

Table 2: Common Synthetic Routes to Substituted Amines

| Reaction | Description |

|---|---|

| Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a reducing agent. |

| Gabriel Synthesis | Synthesis of primary amines from alkyl halides using potassium phthalimide. |

| Nucleophilic Substitution | Reaction of an alkyl halide with an amine. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. |

Synthetic Strategies and Methodological Advancements for 2 Chloro Benzyl Furan 2 Ylmethyl Amine and Analogues

Established Synthetic Routes for Benzylamine (B48309) Derivatives

The synthesis of benzylamine and its derivatives is a cornerstone of organic synthesis, with numerous methods developed over the years. These methods are crucial for preparing the (2-chloro-benzyl)amine portion of the target molecule.

Reductive Amination Approaches in Benzylamine Synthesis

Reductive amination is a widely utilized and versatile method for the synthesis of amines, including benzylamines. ias.ac.inorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. ias.ac.in For the synthesis of primary benzylamines, ammonia (B1221849) is often used as the nitrogen source. ias.ac.innih.gov

A common approach involves the direct reductive amination where the carbonyl compound, amine, and a reducing agent are mixed together. ias.ac.in However, indirect reductive amination, which involves the pre-formation of the imine followed by reduction, is also frequently employed. ias.ac.in Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. ias.ac.ind-nb.info The reaction of aromatic aldehydes with aqueous ammonia can lead to the formation of hydrobenzamides, which upon reduction with sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.in

Recent advancements have focused on developing more efficient and selective catalytic systems for reductive amination. For instance, ruthenium catalysts, such as RuCl₂(PPh₃)₃, have been shown to be effective for the reductive amination of aldehydes with ammonia and hydrogen gas, tolerating a wide range of functional groups, including halogens. nih.gov This method is particularly relevant for the synthesis of halogen-substituted benzylamines like 2-chlorobenzylamine (B130927). nih.gov Another approach utilizes gold nanoparticles supported on titanium dioxide (Au/TiO₂) as a catalyst for the reductive amination of ketones with benzylamine, demonstrating high yields of the desired secondary amine. d-nb.info

The choice of reducing agent and catalyst can significantly influence the reaction's outcome. For example, benzylamine–borane has been identified as an effective reductant for the in situ reductive amination of aldehydes and ketones, leading to good yields of N-benzyl secondary amines. tandfonline.com

Coupling Reactions Involving Halogenated Benzyl (B1604629) Precursors

The synthesis of benzylamines can also be achieved through coupling reactions, particularly those involving halogenated benzyl precursors like benzyl chloride. A traditional method involves the reaction of benzyl chloride with a large excess of aqueous ammonia, followed by the addition of a base such as sodium hydroxide (B78521). mdma.ch This reaction typically produces a mixture of primary, secondary, and tertiary amines, from which the desired benzylamine can be isolated. mdma.ch

More advanced coupling strategies offer greater control and efficiency. For instance, copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and amines provides a direct route to secondary benzylureas and related amine derivatives. nih.gov While this method focuses on urea (B33335) derivatives, it highlights the potential of multicomponent reactions in constructing complex amine structures.

Another innovative approach involves a metal-free deaminative coupling of non-prefunctionalized benzylamines with arylboronic acids. rsc.org This reaction utilizes isoamyl nitrite (B80452) to convert the primary amine of benzylamine into a good leaving group in situ, which then couples with the arylboronic acid to form a new carbon-carbon bond. rsc.org While this method leads to diarylmethanes, it showcases a novel strategy for activating the C-N bond in benzylamines for further functionalization.

The table below summarizes some of the established synthetic routes for benzylamine derivatives.

| Synthetic Method | Precursors | Reagents/Catalysts | Key Features | Reference(s) |

| Reductive Amination | Aromatic aldehydes, Ammonia | NaBH₄, RuCl₂(PPh₃)₃, Au/TiO₂ | Versatile, can be direct or indirect, catalyst choice is crucial for selectivity. | ias.ac.innih.govd-nb.info |

| Alkylation of Ammonia | Benzyl chloride, Ammonia | NaOH | Traditional method, often yields a mixture of amines. | mdma.ch |

| Deaminative Coupling | Benzylamines, Arylboronic acids | Isoamyl nitrite | Metal-free, forms C-C bonds by activating the C-N bond. | rsc.org |

| Copper-Catalyzed Carboamination | Styrenes, Alkyltrifluoroborates, Amines | Copper catalyst | Three-component reaction for the synthesis of benzylamine derivatives. | nih.gov |

Synthetic Pathways for the Furan-2-ylmethylamine Moiety

The furan-2-ylmethylamine (furfurylamine) moiety is the second key component of the target molecule. Its synthesis often starts from readily available furan (B31954) derivatives, primarily furfural (B47365).

Derivatization Techniques from Furfural and Furfurylamine (B118560)

Furfural, a biomass-derived aldehyde, is a common starting material for the synthesis of furan-2-ylmethylamine and its derivatives. rsc.orgnih.gov A straightforward approach is the reductive amination of furfural. This can be achieved using ammonia and hydrogen gas in the presence of a suitable catalyst. For example, a Ru/C catalyst has been shown to be effective for the direct catalytic conversion of furfural to furan-derived amines. nih.gov This process can even be performed in a one-reactor tandem reaction, starting directly from furfural and reacting it with an amine source and hydrogen. nih.gov

Another strategy involves the derivatization of furfurylamine itself. Furfurylamine can undergo various reactions to introduce different substituents. For instance, it can be used in the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov This involves reacting furfurylamine with appropriate precursors to form a tetrazole ring. nih.gov

Furthermore, furan-2-carbaldehyde can be used in condensation reactions. For example, it can react with thiosemicarbazide (B42300) to produce imine linkages, forming 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives. nih.gov While this specific product is not the target amine, the formation of the imine intermediate is a key step that could be followed by reduction to yield the corresponding amine.

The table below provides an overview of synthetic pathways for the furan-2-ylmethylamine moiety.

| Starting Material | Reagents/Catalysts | Product Type | Key Features | Reference(s) |

| Furfural | Ammonia, H₂, Ru/C catalyst | Furan-derived amines | Direct conversion from a biomass-derived starting material. | nih.gov |

| Furfurylamine | Various precursors for heterocycle formation | N-(furan-2-ylmethyl) substituted heterocycles | Derivatization of the readily available furfurylamine. | nih.gov |

| Furan-2-carbaldehyde | Thiosemicarbazide | Imine derivatives | Condensation reaction to form a C=N bond, which can be a precursor to an amine. | nih.gov |

Convergent and Divergent Synthesis of (2-Chloro-benzyl)-furan-2-ylmethyl-amine

The final assembly of this compound can be achieved through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of the 2-chlorobenzylamine and furan-2-ylmethylamine fragments, which are then coupled together in a final step. wikipedia.org This approach is often more efficient for complex molecules as it allows for the optimization of each individual synthetic route before the final coupling. wikipedia.org A divergent approach would start from a common intermediate and then branch out to create the final product.

The key step in a convergent synthesis of this compound is the formation of the secondary amine bond between the 2-chlorobenzyl and furan-2-ylmethyl moieties. This is typically achieved through reductive amination, where one of the amine precursors is reacted with the corresponding aldehyde of the other precursor, followed by reduction. For example, 2-chlorobenzaldehyde (B119727) could be reacted with furan-2-ylmethylamine, or furfural could be reacted with 2-chlorobenzylamine, in the presence of a reducing agent.

Optimization of Reaction Conditions for Amine Formation

The formation of the secondary amine is a critical step, and its efficiency can be highly dependent on the reaction conditions. Several factors need to be optimized to maximize the yield and purity of the desired product.

Catalyst and Reducing Agent: The choice of catalyst and reducing agent is paramount. For the reductive amination of aldehydes with amines, various systems have been explored. Sodium borohydride is a common and effective reducing agent. researchgate.net The use of an iron-based Lewis acid catalyst, such as Aquivion-Fe, has been shown to promote imine formation, which is then reduced by NaBH₄. researchgate.net For the synthesis of secondary amines via N-alkylation, catalysts like [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands have been successfully employed. organic-chemistry.org

Solvent and Temperature: The solvent can significantly influence the reaction rate and selectivity. For instance, in the reductive amination of aromatic aldehydes, the use of a Brønsted acidic ionic liquid, [Et₃NH][HSO₄], has been reported to efficiently convert aldehydes to amines in excellent yields. researchgate.net Temperature also plays a crucial role; for example, in some reductive amination reactions, an initial heating step is followed by cooling for the reduction step. researchgate.net

Reaction Time and Stoichiometry: Optimizing the reaction time is essential to ensure the completion of the reaction while minimizing the formation of byproducts. The stoichiometry of the reactants, particularly the amine and the aldehyde, should also be carefully controlled to favor the formation of the desired secondary amine over other products.

The following table summarizes key parameters for the optimization of secondary amine formation.

| Parameter | Considerations | Examples of Optimized Conditions | Reference(s) |

| Catalyst | Lewis vs. Brønsted acid, transition metal complexes | Aquivion-Fe (Lewis acid), [Et₃NH][HSO₄] (Brønsted acidic ionic liquid), [Ru(p-cymene)Cl₂]₂ | researchgate.netorganic-chemistry.org |

| Reducing Agent | Selectivity, reactivity | Sodium borohydride (NaBH₄) | researchgate.net |

| Solvent | Polarity, ability to dissolve reactants and catalysts | Cyclopentyl methyl ether (CPME), Ionic liquids | researchgate.net |

| Temperature | Balancing reaction rate and side reactions | 40 °C for imine formation, then room temperature for reduction. | researchgate.net |

By carefully selecting and optimizing these synthetic strategies and reaction conditions, this compound and its analogues can be synthesized efficiently and with high purity, enabling further investigation of their chemical and biological properties.

Stereochemical Considerations in Amine Synthesis

The synthesis of amines, particularly those intended for use in pharmaceuticals and other biologically active compounds, often requires precise control over stereochemistry. While the parent compound, this compound, is achiral, the synthesis of its analogues can readily introduce one or more stereocenters. The biological activity of different stereoisomers can vary significantly, making stereoselective synthesis a critical aspect of drug discovery and development. nih.gov Consequently, a variety of strategies have been developed to control the stereochemical outcome of amine synthesis.

Key approaches to achieving stereocontrol include substrate control, auxiliary control, and catalyst control.

Substrate Control: In this strategy, existing stereochemistry within a molecule directs the formation of a new stereocenter. youtube.com

Auxiliary Control: This method involves temporarily attaching a chiral auxiliary to the substrate. The auxiliary guides the stereochemical course of a reaction and is subsequently removed, leaving the desired enantiomerically enriched product. youtube.com This approach is effective but can be costly as the auxiliary is often an expensive single enantiomer. youtube.com

Catalyst Control: The use of chiral catalysts is one of the most efficient methods for asymmetric synthesis. These catalysts, which can be small organic molecules, transition-metal complexes, or enzymes, create a chiral environment that favors the formation of one stereoisomer over another.

A significant challenge in synthetic chemistry is the creation of chiral amines. acs.org Asymmetric (transfer) hydrogenation of imines is a highly effective method, traditionally relying on noble metal catalysts like rhodium and ruthenium paired with chiral phosphine ligands. acs.org However, recent advancements have focused on more abundant and less toxic metals. For example, manganese-catalyzed asymmetric transfer hydrogenation of various ketimines has been shown to produce chiral amines with excellent yields and enantioselectivity (up to 99% ee). acs.org This method is scalable and demonstrates high potential for medicinal chemistry applications. acs.org

Biocatalysis has emerged as a powerful and green alternative for producing chiral amines with exquisite stereocontrol. mdpi.com Enzymes such as transaminases (TAs), imine reductases (IREDs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs) offer high selectivity under mild reaction conditions. mdpi.comnih.gov

Transaminases have been successfully engineered through directed evolution for the large-scale manufacture of chiral amines like sitagliptin, replacing rhodium-catalyzed processes. nih.govresearchgate.net This biocatalytic route involves the direct amination of a ketone to yield an enantiopure amine, showcasing the potential of biocatalysis to create more efficient, economical, and environmentally friendly manufacturing processes. nih.govresearchgate.net

Imine Reductases catalyze the asymmetric reductive amination of ketones or aldehydes, and their industrial application has been demonstrated in the synthesis of a lysine-specific demethylase-1 (LSD1) inhibitor. mdpi.com

Engineered Nitrene Transferases represent a newer biocatalytic strategy, enabling asymmetric amine synthesis via C–H amination. acs.org

The table below summarizes various methods employed for the stereoselective synthesis of chiral amines, highlighting the catalyst, substrate, and achieved enantiomeric excess (ee).

Table 1: Methodologies for Stereoselective Amine Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Method | Catalyst/Enzyme | Substrate Type | Key Advantage(s) | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Manganese(I) Complex | Ketimines (including heteroatom-containing) | Uses earth-abundant metal, scalable, high efficiency | Up to 99% | acs.org |

| Biocatalytic Asymmetric Synthesis | Transaminase (Engineered) | Prochiral Ketones | Green process, high enantioselectivity, replaces heavy metal catalysts | >99% | nih.govresearchgate.net |

| Biocatalytic C-H Amination | Engineered "Nitrene Transferase" | Aromatic amines and diazo esters | Novel biocatalytic approach for C-N bond formation | Up to 82% | acs.org |

| Reductive Amination | Chiral Auxiliary (8-phenylmenthyl ester) | Ketones | Controlled introduction of stereochemistry | High diastereoselectivity | youtube.com |

| Reductive Relay Hydroamination | Copper Hydride (CuH) Catalyst | Achiral Allylic Esters | Creates remote stereocenters (γ-chiral amines) | Excellent enantioselectivity | nih.gov |

| Zirconocene-Mediated Reduction | Zirconocene Hydride | Sulfinyl Ketimines | High chemo- and stereoselectivity, functional group tolerance | High diastereoselectivity | acs.org |

Application of Green Chemistry Principles in the Synthesis of Related Amine Compounds

The synthesis of amines, a cornerstone of the chemical industry, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact. rsc.orgbenthamdirect.com This involves developing methodologies that are more efficient, use safer substances, and reduce waste. acs.org The synthesis of furan-containing amines, such as analogues of this compound, is particularly well-suited for green approaches, as the furan moiety can be derived from renewable biomass resources like lignocellulose. rsc.orgmdpi.com

A primary strategy for the green synthesis of furan-based amines is the reductive amination of biomass-derived aldehydes , such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF). dtu.dkresearchgate.net This method is atom-economical, with water as the main byproduct. mdpi.com Research has focused on replacing traditional, often hazardous, reagents and catalysts with more sustainable alternatives.

Catalyst Development:

Heterogeneous Catalysts: There is a strong shift from homogeneous catalysts, which are difficult to separate and reuse, to heterogeneous catalysts. dtu.dk Catalysts based on non-noble, earth-abundant metals like nickel, cobalt, and copper are gaining prominence over precious metals like palladium, platinum, and rhodium. mdpi.comnih.gov For instance, a Ni/SBA-15 catalyst showed high yield (~90%) in the reductive amination of HMF, outperforming several noble metal catalysts. mdpi.com Similarly, a CuAlOx catalyst derived from a layered double hydroxide has been used effectively in a flow reactor for the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines, offering an inexpensive and environmentally friendly process. nih.gov

Biocatalysis: As mentioned previously, enzymes offer a green alternative to metal-catalyzed routes, operating under mild conditions with high selectivity. mdpi.com The chemoenzymatic synthesis of furfurylamine (FLA) from furfural (FAL) using biocatalyzed transamination is a promising greener solution to traditional industrial production. mdpi.com

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com Green chemistry promotes the use of safer alternatives.

Water: Water is an ideal green solvent, though its use can sometimes be limited by the solubility of organic reactants.

Deep Eutectic Solvents (DESs): DESs are emerging as environmentally benign substitutes for conventional solvents. mdpi.com They are characterized by low volatility, high thermal stability, and tunable polarity, making them suitable for a wide range of amination reactions. mdpi.com Chemoenzymatic processes for amine synthesis have been shown to be effective in DESs, which can act as cosolvents. mdpi.com

Supercritical CO₂: Supercritical carbon dioxide (scCO₂) is another green solvent alternative that is nonflammable, renewable, and allows for easy separation of products and catalysts. pnas.org

Process Optimization:

One-Pot and Flow Reactions: Combining multiple synthetic steps into a single pot or employing continuous flow reactors improves efficiency, reduces waste from intermediate purification steps, and enhances safety. researchgate.netnih.gov A two-step, one-pot reductive amination of furanic aldehydes has been successfully performed in a flow reactor, allowing for the synthesis of various aminomethylhydroxymethylfurans in excellent yields without isolating the intermediate imine. researchgate.netnih.gov

Alternative Energy Sources: The use of photocatalysis represents a sustainable approach, utilizing light to drive chemical reactions. An efficient protocol for the photocatalytic α-amino arylation has been developed using greener solvents, which also allows for the recycling of the catalyst. unibo.it

The following table provides a comparative overview of traditional versus green chemistry approaches for the synthesis of amines related to the target compound.

Table 2: Comparison of Traditional and Green Synthetic Approaches for Amines This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Principle | Traditional Approach | Green Chemistry Approach | Example / Advantage | Reference |

|---|---|---|---|---|

| Starting Materials | Petroleum-based feedstocks | Renewable biomass (e.g., xylose, lignocellulose) | Synthesis from biomass-derived furfural or HMF | rsc.orgdtu.dk |

| Catalysts | Homogeneous, precious metal catalysts (Rh, Pd, Pt) | Heterogeneous, earth-abundant metal catalysts (Ni, Co, Cu) or Biocatalysts | Improved catalyst recovery and reuse; lower cost and toxicity. CuAlOx and Ni/SBA-15 catalysts show high activity. | mdpi.comnih.gov |

| Solvents | Volatile Organic Compounds (VOCs) (e.g., Toluene, THF) | Water, Supercritical CO₂, Deep Eutectic Solvents (DESs) | Reduced toxicity, flammability, and environmental pollution. | mdpi.compnas.org |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot cascade reactions, flow chemistry | Increased efficiency, reduced waste, improved safety. | researchgate.netnih.gov |

| Atom Economy | Methods using stoichiometric reagents (e.g., Gabriel synthesis) | Catalytic reductive amination, C-H amination | Higher efficiency, produces water as the main byproduct. | rsc.orgmdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro Benzyl Furan 2 Ylmethyl Amine Derivatives

Influence of Halogen Substitution on Benzylamine (B48309) Scaffolds

The position of a chloro-substituent on the benzylamine ring is a critical determinant of its effect on molecular interactions and, consequently, its biological activity. The ortho (2-), meta (3-), and para (4-) positions confer distinct electronic and steric properties to the molecule.

Research on chloro-substituted benzylamine derivatives has demonstrated that the position of the chlorine atom significantly influences their structure-activity relationships. scirp.orgscirp.org The chloro group exerts a negative inductive effect, which can alter the electron density on the nitrogen atom of the amine and affect its hydrogen-donating ability. scirp.orgresearchgate.net Studies comparing the antioxidant activity of 2-chlorobenzylamine (B130927) (2-CBA), 3-chlorobenzylamine (B151487) (3-CBA), and 4-chlorobenzylamine (B54526) (4-CBA) found that the scavenging effect varied with the position of the chlorine atom. scirp.orgscirp.org

The observed order of activity was typically 2-CBA > 3-CBA > 4-CBA. scirp.orgscirp.org This suggests that the ortho-substitution leads to a more pronounced effect, potentially due to the proximity of the chloro group to the amine side chain, which can influence both intramolecular interactions and the molecule's preferred conformation for binding to its target. scirp.orgrsc.org The negative inductive effect is strongest at the ortho position and diminishes with distance, which aligns with the observed activity trend. scirp.org These positional effects highlight the importance of precise substituent placement in optimizing the molecular interactions of benzylamine scaffolds.

| Compound | Substitution Position | Observed Relative Effect | Underlying Principle |

|---|---|---|---|

| 2-Chlorobenzylamine (2-CBA) | Ortho | Highest Activity | Strongest negative inductive effect due to proximity to the amine group, influencing hydrogen-donating ability. scirp.orgscirp.org |

| 3-Chlorobenzylamine (3-CBA) | Meta | Intermediate Activity | Moderate negative inductive effect. scirp.orgscirp.org |

| 4-Chlorobenzylamine (4-CBA) | Para | Lowest Activity | Weakest negative inductive effect at the amine group due to distance. scirp.orgscirp.org |

Role of the Furan (B31954) Moiety in Ligand-Target Recognition

The furan ring is a five-membered aromatic heterocycle that is a component of many natural and synthetic biologically active compounds. researchgate.netutripoli.edu.lynumberanalytics.com Its unique electronic and structural properties allow it to participate in various non-covalent interactions that are crucial for ligand-target recognition. Furan's oxygen heteroatom can act as a hydrogen bond acceptor, enhancing the molecule's polarity and potential for specific interactions within a binding pocket. utripoli.edu.ly Furthermore, the aromatic nature of the furan ring allows it to engage in π-π stacking and hydrophobic interactions with amino acid residues of a protein target. olemiss.edu

Furan and its derivatives are known to be versatile building blocks in medicinal chemistry, contributing to a wide spectrum of pharmacological activities. researchgate.netutripoli.edu.lynumberanalytics.com The reactivity of the furan ring can also play a role in its mechanism of action; for instance, furan can be oxidized to form reactive intermediates that covalently bind to target proteins, a process that is critical to both its therapeutic potential and toxicity profile. researchgate.netnih.gov

Heterocyclic rings are fundamental components in the design of molecules with high binding affinity for biological targets. nih.gov Their ability to form a variety of interactions, including hydrogen bonds, hydrophobic interactions, and dipole-dipole interactions, makes them privileged structures in drug discovery. The furan ring, as an oxygen-containing heterocycle, contributes significantly to a molecule's binding affinity. derpharmachemica.com

| Heterocyclic Ring | Potential Contributions to Binding Affinity | Example Interaction Types |

|---|---|---|

| Furan | Acts as a hydrogen bond acceptor; participates in π-π stacking and hydrophobic interactions. utripoli.edu.lyolemiss.edu | Hydrogen bond with backbone NH or side-chain OH; Stacking with aromatic residues (e.g., Phenylalanine, Tyrosine). |

| Tetrazole | Functions as a non-classical bioisostere of a carboxylic acid; acts as a hydrogen bond donor/acceptor. nih.gov | Hydrogen bonds with polar residues (e.g., Aspartate, Serine). nih.gov |

| Benzothiophene | Provides an extended aromatic system for enhanced hydrophobic and π-π stacking interactions. nih.gov | Hydrophobic interactions within the binding pocket. nih.gov |

Conformational Analysis and its Impact on SAR

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. nih.gov For flexible molecules like (2-Chloro-benzyl)-furan-2-ylmethyl-amine, which contains several rotatable bonds, conformational analysis is essential for understanding its SAR. The molecule will typically adopt a range of low-energy conformations, and only a subset of these, often termed the "bioactive conformation," will be capable of binding effectively to the target receptor. nih.gov

The planar nature of the furan and benzyl (B1604629) rings provides a degree of rigidity, but the flexibility of the methylamine (B109427) linker allows these two aromatic systems to adopt various spatial orientations relative to one another. smolecule.com Computational modeling and solution-state NMR studies are powerful tools for identifying the preferred low-energy conformers of a molecule. nih.gov By correlating these preferred conformations with biological activity across a series of analogues, researchers can build a pharmacophore model that defines the essential spatial arrangement of functional groups required for activity. Designing molecules that are pre-organized into the bioactive conformation can reduce the entropic penalty of binding, leading to enhanced affinity and selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Amine Research

In the quest to discover novel drugs with improved properties, medicinal chemists frequently employ strategies such as scaffold hopping and bioisosteric replacement. nih.govnih.govkisti.re.kr These approaches are central to lead optimization and the exploration of new chemical space. nih.gov

Bioisosteric replacement involves the substitution of one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other characteristics like metabolic stability or reducing toxicity. nih.govresearchgate.net

Scaffold hopping is a more dramatic molecular modification where the central core or "scaffold" of a molecule is replaced with a structurally different scaffold, while maintaining the original spatial arrangement of key binding groups. nih.govu-strasbg.fr This strategy is particularly useful for generating novel intellectual property, escaping undesirable physicochemical properties of the original scaffold, or identifying compounds with completely new modes of action. researchgate.netu-strasbg.fr In amine research, these strategies can involve replacing the benzylamine or furan core with other aromatic or heterocyclic systems that preserve the essential pharmacophoric features.

The furan and benzylamine motifs present in this compound serve as valuable building blocks for the design of novel molecular scaffolds. unife.itmdpi.com The principles of privileged structures—scaffolds that are capable of binding to multiple biological targets—can guide the design process. unife.it

By combining the furan and benzylamine motifs in new ways or by using them as starting points for scaffold hopping, novel compound libraries can be generated. rsc.org For example, the furan ring could be replaced by other five- or six-membered heterocycles (e.g., thiophene, pyridine, thiazole) to probe for improved interactions or physicochemical properties. nih.gov Similarly, the benzylamine portion could be integrated into a more rigid bicyclic system to lock in a favorable conformation. The goal is to create new chemical entities that retain the key recognition elements of the parent molecule while offering advantages in terms of potency, selectivity, or drug-like properties. unife.itmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug discovery and medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. jocpr.comresearchgate.net This approach establishes a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For derivatives of this compound, QSAR modeling can provide valuable insights into how modifications to the molecular structure influence their biological effects, thereby guiding the design of more potent and selective analogs.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net A general QSAR model can be represented by the equation:

Activity = f (Molecular Descriptors)

Where the "Activity" is a measurable biological effect and "Molecular Descriptors" are numerical representations of the physicochemical properties of the molecules. researchgate.net The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods are employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability. ajchem-a.com

For a series of this compound derivatives, a hypothetical QSAR study could be conducted to understand the structural requirements for a specific biological activity. The following table illustrates a hypothetical dataset for such a study, including various substituents (R1, R2, R3) on the parent molecule and their corresponding observed biological activity (e.g., expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

Table 1: Hypothetical Dataset of this compound Derivatives and their Biological Activities

| Compound | R1 | R2 | R3 | pIC50 |

|---|---|---|---|---|

| 1 | H | H | H | 5.2 |

| 2 | F | H | H | 5.5 |

| 3 | Cl | H | H | 5.8 |

| 4 | Br | H | H | 5.9 |

| 5 | CH3 | H | H | 5.4 |

| 6 | OCH3 | H | H | 5.1 |

| 7 | H | F | H | 5.3 |

| 8 | H | Cl | H | 5.6 |

| 9 | H | Br | H | 5.7 |

| 10 | H | CH3 | H | 5.1 |

| 11 | H | OCH3 | H | 4.9 |

| 12 | H | H | CH3 | 5.3 |

| 13 | H | H | OCH3 | 5.0 |

| 14 | F | F | H | 5.7 |

| 15 | Cl | Cl | H | 6.1 |

In this hypothetical dataset, R1, R2, and R3 represent different substituents at various positions on the benzyl and furan rings.

The next step in the QSAR modeling process is the calculation of molecular descriptors. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Examples include Taft's steric parameter (Es) and molar refractivity (MR).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).

The following table presents some hypothetical calculated descriptors for a subset of the compounds from Table 1.

Table 2: Hypothetical Molecular Descriptors for Selected Derivatives

| Compound | R1 | σ (R1) | MR (R1) | logP |

|---|---|---|---|---|

| 1 | H | 0 | 1.03 | 3.2 |

| 2 | F | 0.06 | 0.92 | 3.4 |

| 3 | Cl | 0.23 | 6.03 | 3.9 |

| 4 | Br | 0.23 | 8.88 | 4.1 |

| 5 | CH3 | -0.17 | 5.65 | 3.7 |

| 6 | OCH3 | -0.27 | 7.87 | 3.1 |

Once the descriptors are calculated, a QSAR model can be generated using statistical techniques such as Multiple Linear Regression (MLR). A hypothetical MLR equation for the biological activity of these derivatives could be:

pIC50 = 1.2 * σ + 0.05 * MR - 0.5 * logP + 4.5

This equation suggests that:

The biological activity (pIC50) is positively correlated with the Hammett constant (σ), indicating that electron-withdrawing groups at the R1 position may enhance activity.

There is a small positive correlation with molar refractivity (MR), suggesting that bulkier substituents at R1 might be favorable.

A negative correlation exists with logP, implying that increased lipophilicity may be detrimental to the biological activity.

The validity of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit of the model, and the cross-validated correlation coefficient (Q²), which measures the predictive ability of the model. ajchem-a.com A high value for both R² and Q² (typically > 0.6) is indicative of a robust and predictive QSAR model. ajchem-a.com

QSAR modeling for amine derivatives, including those of this compound, provides a rational basis for the design of new compounds with improved biological activity. By understanding the quantitative relationship between molecular structure and activity, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects.

Computational Chemistry and Molecular Modeling Approaches for 2 Chloro Benzyl Furan 2 Ylmethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, reactivity, and spectroscopic features, providing a detailed picture of molecular behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely applied tool in the study of organic molecules to determine optimized geometry and predict vibrational frequencies. nih.gov For molecules with structural similarities to (2-Chloro-benzyl)-furan-2-ylmethyl-amine, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations have been successfully employed to explore their conformational space. researchgate.netscielo.br These studies often utilize basis sets like B3LYP/6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations can reveal the most stable conformations and the energetic barriers between them, which are crucial for understanding the molecule's dynamic behavior. researchgate.netscielo.br Although no specific DFT studies on the electronic structure and reactivity of this compound are available in the reviewed literature, the established methodologies for related furan-containing amine derivatives indicate that DFT would be a suitable approach for such investigations. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions, including hydrogen bonding. nih.govdergipark.org.tr The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. nih.gov For instance, in related benzimidazole (B57391) and chloro-benzamide compounds, MEP analysis has been used to locate the negative potential regions over electronegative atoms like oxygen and nitrogen, and positive regions over hydrogen atoms. nih.govdergipark.org.tr These sites are indicative of potential hydrogen bond acceptors and donors, respectively. While a specific MEP map for this compound has not been reported in the literature, this method could be applied to identify its hydrogen bonding capabilities, which are important for its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a protein's active site. biointerfaceresearch.com For compounds containing furan (B31954) and benzyl (B1604629) moieties, docking studies have been performed to assess their potential as antimicrobial or antiviral agents by examining their interactions with specific enzymes. biointerfaceresearch.comlaurinpublishers.com These studies typically report binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's binding pocket. researchgate.net Although no specific molecular docking studies for this compound have been detailed in the available literature, this approach would be essential in screening for its potential biological targets and predicting its binding efficacy. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

| Computational Parameter | Typical Values for Structurally Related Compounds (kcal/mol) |

| Binding Energy (Docking Score) | -7.0 to -9.5 |

Note: The values in this table are illustrative and based on docking studies of compounds with similar functional groups against various biological targets. Specific values for this compound would depend on the target protein.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Stability

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, including conformational changes and stability. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal the dynamic nature of a ligand and its complex with a target protein. nih.gov These simulations are crucial for understanding how a molecule like this compound behaves in a physiological environment. Studies on other molecules have used MD to assess the stability of different conformations and the interactions with their surroundings, such as a membrane-associated environment. nih.gov While no specific MD simulation studies for this compound are present in the reviewed literature, this technique would be instrumental in analyzing its conformational flexibility and the stability of its binding mode with a potential target.

In Silico Pharmacophore Modeling and Virtual Screening for Related Amine Structures

Pharmacophore modeling and virtual screening are powerful tools in drug discovery for identifying new molecules with potential biological activity. A pharmacophore model represents the essential steric and electronic features necessary for a molecule to interact with a specific target. researchgate.net This model can then be used as a 3D query to search large compound databases for other molecules that fit the model, a process known as virtual screening. For related amine structures, this approach could be used to identify other compounds with similar potential biological activity. The development of a pharmacophore model for this compound would require knowledge of its active conformation and key interaction points with a target. Although no specific pharmacophore models have been developed for this compound based on the available literature, this in silico strategy represents a logical next step in the discovery of related bioactive amine structures.

Mechanistic Investigations of Molecular Interactions and Biological Target Modulation for 2 Chloro Benzyl Furan 2 Ylmethyl Amine

Enzyme Inhibition Studies of Amine Derivatives

The capacity of small molecules to inhibit specific enzymes is a primary mechanism through which they exert therapeutic or biological effects. The structural motifs within (2-Chloro-benzyl)-furan-2-ylmethyl-amine, namely the benzylamine (B48309) and furan (B31954) components, are present in various known enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition by Benzylamines and Analogues

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters and are significant targets for the treatment of neurological disorders. nih.gov Studies on a range of indole (B1671886) and benzofuran (B130515) derivatives have demonstrated their potential as MAO inhibitors. nih.gov Generally, these derivatives have shown a preference for inhibiting the MAO-B isoform, with inhibitory constants (Kᵢ values) in the nanomolar to micromolar range. nih.gov For instance, certain benzofuran derivatives have been identified as promising reversible MAO-B inhibitors, suggesting a potential role in managing neurodegenerative conditions like Parkinson's disease. nih.gov

Similarly, research on aminoethyl substituted benzyl (B1604629) ethers has revealed selective inhibition of MAO-B over MAO-A, with some analogues exhibiting over a hundred-fold selectivity. northwestern.edu These compounds act as competitive inhibitors for both isozymes. northwestern.edu The pro-cognitive properties of a propargylamine (B41283) containing a furan moiety, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were investigated in relation to MAO inhibition. researchgate.net Although F2MPA was found to have a low affinity for both MAO-A and MAO-B in vitro, it did induce region-specific changes in monoamine metabolism in vivo. researchgate.net

The following table summarizes the MAO inhibitory activity of some benzofuran derivatives, which share the furan or a related heterocyclic core with the subject compound.

| Compound Type | Target Enzyme | Activity | Selectivity | Reference |

| Indole and Benzofuran Derivatives | MAO-B | Kᵢ values in nM to µM range | Selective for MAO-B | nih.gov |

| Aminoethyl Substituted Benzyl Ethers | MAO-B | High potency | >100-fold selective for MAO-B | northwestern.edu |

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | MAO-A and MAO-B | Low affinity in vitro | Negligible | researchgate.net |

This table presents data on structural analogs to infer the potential activity of this compound.

Inhibition of Other Enzyme Classes (e.g., PLK4, USP1/UAF1, β-Glucuronidase)

Beyond MAO, amine derivatives have been explored for their inhibitory action on other enzyme classes. For example, furan chalcones have been investigated as urease inhibitors. semanticscholar.org Certain derivatives, particularly those with dichloro and chloro substitutions on the phenyl ring, have shown potential as lead compounds for urease inhibition. semanticscholar.org This suggests that the 2-chloro-benzyl moiety of the subject compound could contribute to inhibitory activity against certain enzymes.

Modulation of Neurotransmitter Uptake Systems

The regulation of neurotransmitter concentrations in the synaptic cleft is crucial for normal neurological function and is largely controlled by transporter proteins.

Effects on Catecholamine Transport Mechanisms

Catecholamines, including dopamine, norepinephrine, and epinephrine, are a class of neurotransmitters that play a vital role in mood, attention, and the body's stress response. nih.gov Their reuptake from the synapse is a key mechanism for terminating their signaling. nih.gov While direct studies on the effects of this compound on catecholamine transport are not available, research on related compounds provides some context. For instance, studies in fowls have shown that direct administration of catecholamines into the brain can induce sleep and changes in body temperature, and these effects can be modulated by MAO inhibitors. nih.gov This highlights the intricate relationship between catecholamine levels and physiological responses. The structural similarity of this compound to known monoamine modulators suggests a potential for interaction with catecholamine transport systems, although this remains to be experimentally verified.

Interactions with Microbial Targets (In Vitro Studies)

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Amine derivatives are a well-established class of compounds with potential antimicrobial properties.

Antimicrobial Spectrum of Activity (In Vitro)

Several studies have demonstrated the in vitro antimicrobial activity of amine derivatives containing benzyl and heterocyclic moieties. For example, some substituted 3-(aryl)- and 3-(heteroaryl)indoles, which are structurally related to the subject compound through their amine and heterocyclic nature, have shown antibacterial activity against E. coli and S. aureus. researchgate.net Newly synthesized carbazole (B46965) derivatives with a benzylamino group exhibited effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. mdpi.com

Furthermore, benzimidazole (B57391) derivatives containing a substituted benzylamine component have been screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov These studies revealed that compounds with electron-withdrawing groups on the phenyl ring, such as a chloro group, often display superior antimicrobial activities. nih.gov Similarly, some novel amide derivatives of 2-aminobenzothiazole (B30445) have shown moderate activity against E. coli, K. pneumonia, and S. epidermidis. impactfactor.org

The following table summarizes the in vitro antimicrobial activity of various amine derivatives that are structurally analogous to this compound.

| Compound Class | Test Organisms | Activity | Reference |

| Substituted 3-(Aryl)- and 3-(Heteroaryl)indoles | E. coli, S. aureus | Antibacterial activity observed | researchgate.net |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | S. aureus, S. epidermidis | Effective inhibition of Gram-positive bacteria | mdpi.com |

| Benzimidazole Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity, enhanced by electron-withdrawing groups | nih.gov |

| Amide Derivatives of 2-aminobenzothiazole | E. coli, K. pneumonia, S. epidermidis | Moderate activity against tested strains | impactfactor.org |

This table presents data on structural analogs to infer the potential antimicrobial spectrum of this compound.

Elucidation of Molecular Mechanisms of Antimicrobial Action (In Vitro)

The precise molecular mechanisms underlying the antimicrobial activity of this compound have not been extensively elucidated in dedicated studies. However, by examining the known antimicrobial properties of its constituent chemical moieties—the furan ring and the substituted benzylamine group—a putative mechanism of action can be proposed. The antimicrobial effects of furan derivatives are often attributed to their ability to interfere with microbial growth and modulate enzymatic activities. nih.gov Similarly, benzylamine derivatives have demonstrated notable in vitro antimicrobial efficacy. researchgate.netnih.gov

The benzylamine moiety also plays a crucial role in the antimicrobial profile of various compounds. Benzylamine derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. researchgate.netnih.gov The mechanism of action for benzylamines can involve the disruption of the electrochemical potential of the cell membrane, inhibition of nucleic acid and protein synthesis, or interference with metabolic processes. nih.gov The substitution pattern on the benzyl ring can significantly influence the antimicrobial potency and spectrum of activity. In the case of this compound, the presence of a chlorine atom at the 2-position of the benzyl ring may enhance its antimicrobial properties, a phenomenon observed in other halogenated antimicrobial agents.

While specific data for this compound is not available, the in vitro antimicrobial activity of structurally related furan and benzylamine derivatives against various microorganisms has been documented. This data provides a basis for understanding the potential antimicrobial spectrum of the compound .

Table 1: In Vitro Antimicrobial Activity of Structurally Related Furan and Benzylamine Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | 128 | mdpi.com |

| Benzyl guanidine (B92328) derivative (9m) | Staphylococcus aureus | 0.5 | mdpi.com |

| Benzyl guanidine derivative (9m) | Escherichia coli | 1 | mdpi.com |

| N-phenylbenzamide derivatives | Staphylococcus aureus | Inhibition observed | nih.gov |

| N-phenylbenzamide derivatives | Escherichia coli | Inhibition observed | nih.gov |

Note: The data presented in this table is for structurally related compounds and not for this compound itself. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Anti-Inflammatory Modulatory Effects of Pyrimidine (B1678525) Derivatives

While this compound is not a pyrimidine derivative, the anti-inflammatory modulatory effects of pyrimidine-based compounds are a significant area of pharmacological research. Pyrimidine derivatives have been shown to exert anti-inflammatory effects through various mechanisms, primarily by targeting key mediators of the inflammatory cascade. nih.govrsc.org

One of the principal mechanisms of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govmdpi.com The COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, pyrimidine derivatives can effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain. nih.gov Some pyrimidine derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. mdpi.comgsconlinepress.com

In addition to COX inhibition, pyrimidine derivatives can modulate the expression and activity of other crucial inflammatory mediators. These include tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), and various interleukins. nih.govrsc.org NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the NF-κB signaling pathway, pyrimidine derivatives can suppress the production of a wide range of inflammatory cytokines and chemokines. nih.gov

Furthermore, some pyrimidine derivatives have been found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are important mediators of inflammation. nih.govnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to down-regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

The diverse mechanisms of action of pyrimidine derivatives make them a versatile class of compounds with significant potential for the development of novel anti-inflammatory therapies.

Table 2: Mechanistic Targets of Anti-Inflammatory Pyrimidine Derivatives

| Mechanistic Target | Effect of Pyrimidine Derivatives | Key Outcomes | References |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition | Reduced prostaglandin synthesis | nih.govmdpi.comgsconlinepress.com |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of signaling pathway | Decreased production of pro-inflammatory cytokines and chemokines | nih.gov |

| Prostaglandin E2 (PGE2) | Decreased production | Reduction of inflammation and pain | nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression/activity | Attenuation of the inflammatory response | nih.govrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Chloro Benzyl Furan 2 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For (2-Chloro-benzyl)-furan-2-ylmethyl-amine, the ¹H NMR spectrum is expected to show distinct signals for each proton environment. The protons on the furan (B31954) ring would appear as multiplets in the aromatic region, typically between 6.0 and 7.5 ppm. The protons of the 2-chlorobenzyl group would also resonate in the aromatic region, likely between 7.0 and 7.5 ppm. The two methylene (B1212753) (CH₂) groups, being adjacent to the nitrogen and the aromatic rings, would appear as singlets or, if coupled, as doublets, in the range of 3.5 to 4.8 ppm. The amine (NH) proton would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments. The electronegative chlorine atom will deshield the carbon to which it is attached (C-Cl) on the benzyl (B1604629) ring, causing a downfield shift. docbrown.infodocbrown.info The carbons of the furan and benzyl rings would appear in the aromatic region (approx. 110-150 ppm), while the methylene carbons would be found further upfield (approx. 40-60 ppm).

In a study on the related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, 2D NMR techniques such as HSQC and HMBC were used to confirm assignments and reveal long-range couplings, which would be equally valuable for confirming the structure of this compound. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan-H (3 positions) | 6.0 - 7.5 | m |

| Benzyl-H (4 positions) | 7.0 - 7.5 | m |

| Benzyl-CH₂ | 3.5 - 4.8 | s |

| Furan-CH₂ | 3.5 - 4.8 | s |

| NH | 1.5 - 3.0 (variable) | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures.

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan Ring Carbons | 105 - 155 |

| Benzyl Ring Carbons | 125 - 140 |

| Benzyl-CH₂ | ~50 - 60 |

| Furan-CH₂ | ~40 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₂ClNO, with a calculated molecular weight of approximately 221.69 g/mol . matrixscientific.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak would be expected at m/z 223 with an intensity of about one-third of the M⁺ peak. libretexts.org

The fragmentation of the molecule would likely proceed via cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines. libretexts.org Key fragmentation pathways could include:

Loss of the 2-chlorobenzyl radical to produce a furfurylamine (B118560) cation (C₅H₆NO⁺) at m/z 96.

Loss of the furfurylmethyl radical to produce a 2-chlorobenzylaminium ion (C₇H₈ClN⁺) at m/z 141/143.

Cleavage to form the 2-chlorobenzyl cation (C₇H₆Cl⁺) at m/z 125/127 or the furfuryl cation (C₅H₅O⁺) at m/z 81.

Analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide showed a primary fragment at m/z 96, corresponding to the furfuryl-amine moiety, indicating that similar cleavage is likely for the title compound. scielo.br

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Fragment Identity |

|---|---|---|

| 221 | 223 | [M]⁺ (Molecular Ion) |

| 141 | 143 | [CH₂NH-benzyl-Cl]⁺ |

| 125 | 127 | [benzyl-Cl]⁺ |

| 96 | - | [CH₂NH-furfuryl]⁺ |

| 91 | - | [C₇H₇]⁺ (Tropylium ion) |

| 81 | - | [furfuryl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique would allow for the exact measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

While a crystal structure for the specific title compound is not publicly available, analysis of similar structures, such as (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide, reveals key intramolecular and intermolecular interactions. researchgate.net For this compound, a crystal structure would confirm the relative orientation of the furan and 2-chlorobenzyl rings. It would also elucidate any intermolecular hydrogen bonding involving the secondary amine proton and the nitrogen or furan oxygen atoms, which dictates the crystal packing arrangement. The planarity of the aromatic rings and the conformation of the flexible methylene linkers would be precisely determined. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of its two aromatic systems: the furan ring and the 2-chlorobenzyl ring.

Aromatic compounds typically exhibit strong absorptions in the 200-300 nm range due to π→π* transitions. A study on a structurally related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, showed intense electronic transitions around 270 nm and 320 nm, which were attributed to π→π* excitations. researchgate.net Similar absorptions would be expected for this compound. The presence of the chlorine substituent and the amine group (auxochromes) on the aromatic rings may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzene (B151609) and furan.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Wavelength (λmax, nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~210 - 220 | π→π* | Furan Ring |

| ~260 - 280 | π→π* | Benzyl Ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrations include:

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ for the C-H bonds on the furan and benzyl rings.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) for the methylene groups.

C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region, characteristic of the furan and benzyl rings.

C-N Stretch: A peak in the 1020-1250 cm⁻¹ range.

C-O-C Stretch (Furan): An absorption band for the ether linkage within the furan ring, typically around 1070-1150 cm⁻¹.

C-Cl Stretch: A strong absorption in the 600-800 cm⁻¹ region.

Spectroscopic characterization of the related N-benzyl-N-(furan-2-ylmethyl)acetamide confirmed C=C stretches for both furan and phenyl rings, which supports these expected assignments. scielo.br

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| > 3000 | C-H Stretch | Aromatic (Furan, Benzyl) |

| < 3000 | C-H Stretch | Aliphatic (CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| 1020 - 1250 | C-N Stretch | Amine |

| 1070 - 1150 | C-O-C Stretch | Furan Ring Ether |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Emerging Research Avenues and Methodological Frontiers in the Study of 2 Chloro Benzyl Furan 2 Ylmethyl Amine

Development of Advanced Synthetic Methodologies for (2-Chloro-benzyl)-furan-2-ylmethyl-amine

The efficient synthesis of this compound is paramount for enabling extensive structure-activity relationship (SAR) studies. Traditional methods for synthesizing secondary amines often involve multiple steps with harsh reagents. However, modern organic synthesis offers more advanced and efficient strategies.

Reductive amination stands out as a highly valuable method for amine synthesis. researchgate.net The direct reductive amination of 2,5-diformylfuran, a biomass-derived chemical, has been shown to produce 2,5-bis(aminomethyl)furan (B21128) using catalysts like Ni-Raney. scirp.org A parallel strategy for the target compound could involve the one-pot reductive amination of 2-chlorobenzaldehyde (B119727) with furan-2-ylmethanamine (furfurylamine). This approach, potentially utilizing catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), could offer high yields and operational simplicity. researchgate.netmdpi.com

Another advanced approach is the direct deaminative coupling or N-alkylation of amines with alcohols, which generates water as the sole byproduct, aligning with the principles of green chemistry. organic-chemistry.orgirjmets.com For instance, catalytic systems involving copper or ruthenium complexes have been developed for the selective synthesis of secondary amines from primary amines and alcohols. irjmets.com A potential route could therefore be the direct coupling of furfurylamine (B118560) with (2-chlorophenyl)methanol, catalyzed by a transition metal complex. This avoids the pre-activation of the alcohol and reduces waste streams.

Furthermore, the development of magnetic nano-catalysts, such as Fe3O4@SiO2@CS@EDTA-Cu(II), offers a significant methodological advantage. irjmets.com These catalysts facilitate the amination of benzyl (B1604629) alcohols and can be easily recovered from the reaction mixture using an external magnetic field, allowing for their reuse and reducing production costs. irjmets.com

Table 1: Comparison of Potential Advanced Synthetic Routes

| Methodology | Reactants | Potential Catalyst | Key Advantages | Relevant Research |

|---|---|---|---|---|

| One-Pot Reductive Amination | 2-Chlorobenzaldehyde + Furfurylamine | Pd/C, Rh/C, Ni-Raney | High atom economy, reduced number of steps, mild conditions. | scirp.orgmdpi.com |

| Catalytic N-Alkylation of Amines with Alcohols | (2-Chlorophenyl)methanol + Furfurylamine | Ruthenium or Copper Complexes | Environmentally friendly (water is the only byproduct), high selectivity. | organic-chemistry.orgirjmets.com |

| Magnetically Recoverable Catalysis | (2-Chlorophenyl)methanol + Furfurylamine | Fe3O4@SiO2-based Cu(II) catalyst | Catalyst is easily separable and recyclable, promoting sustainable synthesis. | irjmets.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid screening of vast chemical spaces and predicting molecular properties with increasing accuracy. nih.govresearchgate.net These computational tools can be powerfully applied to the study of this compound and its derivatives.

The core of this approach involves training ML models on large datasets of compounds to learn the complex relationship between a molecule's structure and its biological activity. researchgate.net For this compound, a virtual library of derivatives could be generated by systematically modifying its core structure. These virtual compounds can be represented by various molecular fingerprints (e.g., MACCS, ECFP) or as molecular graphs. nih.govresearchgate.net

Deep learning models, such as Graph Neural Networks (GNNs) and Chemical Language Models (CLMs), are particularly well-suited for this task. nih.gov GNNs can directly learn from the graph structure of molecules, capturing intricate atomic and bond-level features that influence bioactivity. CLMs, trained on string representations of molecules (SMILES), can generate entirely new molecules with desired properties. nih.govanl.gov By training these models on existing bioactivity data for furan- and benzylamine-containing compounds, it would be possible to predict the potential activities of novel this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govarxiv.org This significantly reduces the time and cost associated with traditional screening. labmanager.com

Table 2: AI/ML Strategies for this compound Research

| AI/ML Technique | Input Data Representation | Application | Potential Outcome | Relevant Research |

|---|---|---|---|---|

| Random Forest Classifier (RFC) with Molecular Fingerprints | MACCS Keys, ECFP | Predicting specific biological activities (e.g., anticancer, antimicrobial). | Rapidly classify derivatives as active or inactive against a known target. | nih.gov |

| Graph Neural Networks (GNNs) | Molecular Graphs | Quantitative Structure-Activity Relationship (QSAR) modeling. | Predict IC50 values; identify key structural features for activity. | |

| Chemical Language Models (CLMs) / Generative Models | SMILES Strings | De novo design of novel derivatives. | Generate novel, synthesizable molecules optimized for predicted activity. | nih.gov |

Exploration of this compound in Multitarget Ligand Design

Many complex diseases, such as cancer and chronic inflammatory disorders, involve the dysregulation of multiple biological pathways. nih.gov This has spurred interest in "designed polypharmacology," the intentional development of single molecules that can modulate multiple targets. nih.govnih.gov The this compound scaffold is an attractive starting point for designing such multitarget ligands.